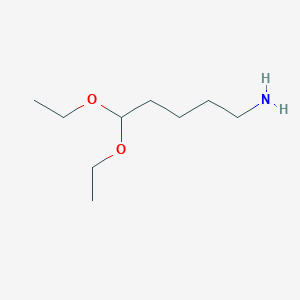

5,5-Diethoxypentan-1-amine

説明

Structure

3D Structure

特性

IUPAC Name |

5,5-diethoxypentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2/c1-3-11-9(12-4-2)7-5-6-8-10/h9H,3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNMJSMLSGFSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCCN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80519201 | |

| Record name | 5,5-Diethoxypentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21938-23-8 | |

| Record name | 5,5-Diethoxypentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,5 Diethoxypentan 1 Amine

Established Pathways for 5,5-Diethoxypentan-1-amine Synthesis

Established synthetic routes to primary amines like this compound often rely on robust and well-understood chemical transformations. These pathways include the reductive amination of corresponding aldehydes, derivatization of carbonyl compounds, and nucleophilic substitution reactions.

Reductive Amination Strategies for this compound Precursors

Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine (in this case, ammonia (B1221849) for a primary amine) to form an intermediate imine, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, the logical precursor is 5,5-diethoxypentanal (B17684). The reaction proceeds by the initial formation of an imine between 5,5-diethoxypentanal and ammonia. This imine is subsequently reduced to the target primary amine. A variety of reducing agents can be employed for this transformation.

Key Reducing Agents for Reductive Amination:

| Reducing Agent | Characteristics |

| Sodium borohydride (B1222165) (NaBH₄) | A common and cost-effective reducing agent, though it can also reduce the starting aldehyde. youtube.com |

| Sodium cyanoboorohydride (NaBH₃CN) | Selective for the reduction of imines in the presence of aldehydes, often used under mildly acidic conditions. masterorganicchemistry.comyoutube.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A milder and less toxic alternative to sodium cyanoborohydride, also effective for reductive aminations. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/catalyst) | A "green" method using hydrogen gas with catalysts like palladium, platinum, or nickel. wikipedia.org |

The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. organic-chemistry.org

Nucleophilic Substitution and Alkylation Routes

Nucleophilic substitution reactions provide a direct method for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, this would typically involve the reaction of a pentyl derivative bearing the diethyl acetal (B89532) and a leaving group at the C1 position with a nitrogen nucleophile.

A suitable substrate for this reaction would be 1-halo-5,5-diethoxypentane (e.g., 1-bromo-5,5-diethoxypentane). This compound could be reacted with ammonia to form the primary amine. However, a significant drawback of using ammonia directly is the potential for multiple alkylations, leading to the formation of secondary and tertiary amines as byproducts. masterorganicchemistry.com

To circumvent the issue of over-alkylation, alternative nitrogen nucleophiles that allow for the controlled synthesis of primary amines can be used.

Alternative Nitrogen Nucleophiles for Primary Amine Synthesis:

| Reagent | Description |

| Sodium azide (B81097) (NaN₃) | The Gabriel synthesis involves the reaction of an alkyl halide with phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. |

| Phthalimide | The azide synthesis involves the reaction of an alkyl halide with sodium azide to form an alkyl azide, which is then reduced to the primary amine. |

These methods offer a more controlled approach to the synthesis of primary amines via nucleophilic substitution.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. For the synthesis of amines, this translates to the use of greener reagents, catalysts, and reaction conditions.

Catalytic reductive amination using molecular hydrogen is considered a green method as it avoids the use of stoichiometric metal hydride reducing agents and produces water as the only byproduct. wikipedia.org The development of catalysts based on earth-abundant and non-toxic metals is an active area of research. For example, iron-based catalysts have been developed for the reductive amination of aldehydes and ketones to primary amines. nih.gov

Another sustainable approach involves the synthesis of amines from renewable resources. While not directly applicable to the synthesis of this compound without significant modification of the starting material, the principles of using bio-based feedstocks and developing catalytic routes that minimize waste are central to green chemistry.

Catalytic Methods in this compound Production

Catalytic reductive amination stands as a highly efficient and atom-economical method for the synthesis of primary amines from aldehydes and ammonia. frontiersin.orgresearchgate.net This one-pot reaction typically involves the formation of an imine intermediate from the aldehyde and ammonia, which is then immediately reduced to the corresponding amine in the presence of a catalyst and a reducing agent, commonly hydrogen gas. researchgate.net

Several catalytic systems have been developed for the reductive amination of aliphatic aldehydes, which are directly applicable to the synthesis of this compound from 5,5-diethoxypentanal. These include both precious and non-precious metal catalysts.

Ruthenium-Based Catalysts: Ruthenium catalysts supported on materials like alumina (B75360) (Al₂O₃) have demonstrated high efficacy in the reductive amination of various aldehydes with ammonia. mdpi.com For instance, studies on the reductive amination of heptaldehyde, a simple aliphatic aldehyde, have shown that Ru/γ-Al₂O₃ can achieve high yields of the corresponding primary amine under optimized conditions. mdpi.com The reaction conditions, including temperature, pressure, and solvent, play a crucial role in maximizing the yield and selectivity towards the primary amine. mdpi.com

Iron-Based Catalysts: In the pursuit of more sustainable and cost-effective methods, iron-based catalysts have emerged as a promising alternative to precious metal catalysts. nih.govnih.govd-nb.info Iron nanoparticles supported on nitrogen-doped silicon carbide (Fe/(N)SiC) have been successfully employed for the reductive amination of a wide range of aldehydes and ketones with aqueous ammonia and hydrogen gas. nih.govnih.govd-nb.info This catalytic system has shown broad functional group tolerance, making it suitable for substrates like 5,5-diethoxypentanal which contains an acetal group that is sensitive to harsh acidic conditions. nih.govnih.govd-nb.info

| Catalyst System | Substrate Example | Amine Source | Reducing Agent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

| Ru/γ-Al₂O₃ | Heptaldehyde | NH₃ | H₂ | 80 | 3 (H₂) | 94 | mdpi.com |

| Fe/(N)SiC | Various Aldehydes | aq. NH₃ | H₂ | 130 | 6.5 | Good to Excellent | nih.govnih.govd-nb.info |

| Raney Nickel | Aliphatic Aldehydes | NH₃ | H₂ | Variable | Variable | Good | frontiersin.orgresearchgate.net |

Raney Nickel: Raney Nickel is a well-established catalyst for hydrogenation reactions, including the reductive amination of aldehydes. frontiersin.orgresearchgate.net It is known for its high activity and is often used in industrial processes. The reductive amination of aliphatic aldehydes with ammonia in the presence of Raney Nickel and hydrogen typically proceeds with good yields. frontiersin.orgresearchgate.net The presence of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts. mdpi.com

Another potential catalytic route to this compound is the reduction of 5,5-diethoxypentanenitrile. The catalytic hydrogenation of nitriles to primary amines is a well-known transformation. researchgate.net Ruthenium and rhodium catalysts are particularly effective for this conversion, often providing high yields and chemoselectivity. researchgate.net

Chemoenzymatic Synthesis of this compound and Related Structures

Chemoenzymatic synthesis offers a powerful and green alternative to traditional chemical methods, often providing high selectivity under mild reaction conditions. For the synthesis of primary amines, transaminases (TAs) have emerged as highly valuable biocatalysts. mdpi.comfrontiersin.org These enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor, such as an aldehyde or a ketone. mdpi.comfrontiersin.org

The synthesis of this compound can be envisioned through the transamination of 5,5-diethoxypentanal using a suitable amine donor and a transaminase enzyme. The reaction is reversible, and strategies to drive the equilibrium towards the product, such as using a large excess of the amine donor or removing the ketone byproduct, are often employed. mdpi.com

A variety of transaminases have been identified and engineered to accept a broad range of substrates, including aliphatic aldehydes. frontiersin.orgrsc.org The choice of the specific transaminase is critical to achieve high conversion and selectivity.

| Enzyme Type | Substrate Type | Amine Donor | Key Features |

| ω-Transaminases (ω-TAs) | Aldehydes, Ketones | Isopropylamine, Alanine | High enantioselectivity for chiral amine synthesis. mdpi.commdpi.com |

| Amine Dehydrogenases (AmDHs) | Aldehydes, Ketones | Ammonia | Direct use of ammonia as the amine source. |

Automated Synthesis Techniques for Primary Amines Applicable to this compound

The automation of organic synthesis has gained significant traction in recent years, enabling rapid reaction optimization, library synthesis, and on-demand production of molecules. rsc.orgresearchgate.net Flow chemistry platforms are particularly well-suited for automated synthesis, offering precise control over reaction parameters and enhanced safety. rsc.orgacs.org

The synthesis of primary amines, including this compound, can be adapted to automated platforms. Reductive amination is a reaction that has been successfully implemented in continuous flow systems. rsc.org An automated flow process for the synthesis of this compound would typically involve pumping a solution of 5,5-diethoxypentanal and an ammonia source through a heated reactor column packed with a solid-supported catalyst. The product stream would then be collected, and the desired amine could be isolated after a suitable work-up.

Modern automated synthesis platforms often utilize a modular design, allowing for the flexible combination of different reaction and purification units. rsc.org For the synthesis of this compound, a system could be configured to perform the reductive amination, followed by an in-line purification step, such as solid-phase extraction, to isolate the pure product.

| Automation Approach | Key Features | Applicability to Primary Amine Synthesis |

| Continuous Flow Chemistry | Precise control of reaction parameters, enhanced safety, scalability. rsc.orgacs.org | Reductive amination of aldehydes with ammonia can be performed in packed-bed reactors. |

| Stopped-Flow Synthesis | Automated experimentation with minimal reagent consumption. rsc.org | Suitable for rapid optimization of reaction conditions for the synthesis of this compound. |

| Modular Synthesis Platforms | Flexible combination of reaction and purification modules. | Enables multi-step syntheses and automated work-up and purification of the target amine. |

While the literature on the fully automated synthesis of this compound is limited, the established principles of automated flow chemistry for reductive amination provide a clear blueprint for its implementation.

Stereoselective Synthesis of Chiral Analogs of this compound

The development of stereoselective methods for the synthesis of chiral amines is of great importance, as enantiomeric purity is often a critical requirement for bioactive molecules. Chiral analogs of this compound, which would be γ-amino acetals, are valuable building blocks for the synthesis of complex natural products and pharmaceuticals.

The stereoselective synthesis of these chiral analogs can be approached through several strategies, primarily focusing on the asymmetric reduction of an imine intermediate or the use of chiral catalysts in the reductive amination process.

Catalytic Asymmetric Reductive Amination: The direct asymmetric reductive amination of a prochiral ketone or the kinetic resolution of a racemic amine are powerful methods for obtaining enantiomerically enriched amines. acs.org For the synthesis of chiral γ-amino acetals, a prochiral ketone precursor would be required. Alternatively, a chiral catalyst can be used in the reductive amination of an aldehyde. Ruthenium and rhodium complexes with chiral ligands have been shown to be effective in asymmetric reductive amination reactions. acs.org

Enzyme-Catalyzed Asymmetric Synthesis: As mentioned in section 2.2.2, transaminases are excellent biocatalysts for the synthesis of chiral amines with high enantioselectivity. mdpi.commdpi.com By selecting an appropriate (R)- or (S)-selective transaminase, it is possible to synthesize either enantiomer of a chiral amine from a prochiral ketone or aldehyde. This approach would be highly suitable for the synthesis of chiral analogs of this compound.

Substrate-Controlled Diastereoselective Synthesis: In cases where a chiral center is already present in the substrate molecule, it can direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral analogs of this compound, if a chiral aldehyde precursor is used, the existing stereocenter can influence the stereoselectivity of the amination reaction, leading to the formation of a diastereomerically enriched product.

| Method | Approach | Key Features |

| Catalytic Asymmetric Reductive Amination | Use of chiral metal catalysts (e.g., Ru, Rh with chiral ligands). acs.org | High enantioselectivities can be achieved for a variety of substrates. |

| Biocatalytic Asymmetric Synthesis | Employment of stereoselective enzymes, such as transaminases. mdpi.commdpi.com | Excellent enantiomeric excess, mild reaction conditions. |

| Substrate-Controlled Synthesis | A pre-existing stereocenter in the substrate directs the stereochemical outcome. | Useful for the synthesis of diastereomerically enriched products. |

The stereoselective synthesis of γ-amino acids and γ-amino alcohols, which share structural similarities with chiral analogs of this compound, has been extensively studied. researchgate.netnih.govrsc.org The methodologies developed in these areas, such as organocatalytic Michael additions to nitroalkenes followed by reduction, can potentially be adapted for the synthesis of chiral γ-amino acetals. nih.gov

Chemical Reactivity and Mechanistic Studies of 5,5 Diethoxypentan 1 Amine

Reactivity Profile of the Primary Amine Moiety in 5,5-Diethoxypentan-1-amine

The lone pair of electrons on the nitrogen atom of the primary amine group makes it both nucleophilic and basic, enabling a variety of chemical transformations.

As a potent nucleophile, the primary amine of this compound readily attacks electrophilic centers. This reactivity is foundational to the formation of amides, imines, and other nitrogen-containing derivatives.

This compound undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form N-substituted amides. study.comlibretexts.org The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine's nitrogen atom first attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequently, the leaving group (chloride from an acyl chloride or a carboxylate from an anhydride) is eliminated, and a proton is lost from the nitrogen to yield the stable amide product. savemyexams.comlibretexts.org These reactions are typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl). libretexts.org

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl Chloride | N-(5,5-diethoxypentyl)acetamide | Pyridine, Room Temperature |

| Acetic Anhydride | N-(5,5-diethoxypentyl)acetamide | Pyridine, Room Temperature |

| Benzoyl Chloride | N-(5,5-diethoxypentyl)benzamide | Pyridine, Room Temperature |

In reaction with aldehydes or ketones, this compound forms imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This transformation is a condensation reaction that typically requires mild acid catalysis and involves the elimination of a water molecule. jove.comyoutube.com The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Protonation of the hydroxyl group by the acid catalyst converts it into a good leaving group (water), which is then eliminated to form a resonance-stabilized iminium ion. A final deprotonation step yields the neutral imine. chemistrysteps.com The optimal pH for this reaction is generally around 4 to 5. jove.com

It is important to note that as a primary amine, this compound exclusively forms imines. The formation of enamines is characteristic of the reaction between aldehydes or ketones and secondary amines, which lack the second proton on the nitrogen necessary for the final deprotonation step to form a C=N bond. masterorganicchemistry.comchemistrysteps.com

| Carbonyl Compound | Imine Product | Typical Conditions |

|---|---|---|

| Benzaldehyde | (E)-N-benzylidene-5,5-diethoxypentan-1-amine | Toluene, p-TsOH, reflux with Dean-Stark trap |

| Acetone | N-(5,5-diethoxypentyl)propan-2-imine | Mild acid (pH ~4.5), removal of water |

The primary amine of this compound can be converted into an azide (B81097) functional group through a diazo-transfer reaction. nih.gov This transformation is valuable for introducing the versatile azide moiety, which can subsequently be used in reactions like the Huisgen cycloaddition ("click chemistry"), reduction to amines, or the Staudinger ligation. The reaction typically involves treating the amine with a diazo-transfer reagent, such as trifluoromethanesulfonyl azide (triflyl azide) or imidazole-1-sulfonyl azide. organic-chemistry.orgrsc.org The process is generally efficient and proceeds under mild conditions, often in the presence of a base. rsc.orgresearchgate.net The use of safer, more stable crystalline reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) has also been developed for this purpose. researchgate.net This reaction provides a direct pathway to synthesize 1-azido-5,5-diethoxypentane.

The lone pair of electrons on the nitrogen atom imparts basic properties to this compound. As a primary alkylamine, it is a moderately strong base, readily accepting a proton from an acid to form an ammonium (B1175870) salt. The basicity of simple alkylamines is generally greater than that of ammonia (B1221849), a result of the electron-donating inductive effect of the alkyl group, which stabilizes the resulting positive charge on the ammonium ion. libretexts.org

The strength of an amine as a base is commonly expressed by the pKa of its conjugate acid (R-NH3+). For most primary alkylamines, the pKa values of their conjugate acids fall within the range of 10 to 11. pressbooks.pubpressbooks.pub Therefore, it can be predicted that the pKa of the 5,5-diethoxypentylammonium ion is in this range. This means that at a pH below its pKa, the amine will exist predominantly in its protonated, ammonium form, while at a pH above its pKa, the neutral, unprotonated amine will be the major species. This equilibrium is crucial as protonation of the amine renders it non-nucleophilic. jove.com

| Amine | Conjugate Acid pKa |

|---|---|

| Ammonia (NH₃) | 9.26 pressbooks.pub |

| Methylamine (CH₃NH₂) | 10.64 pressbooks.pub |

| Ethylamine (CH₃CH₂NH₂) | 10.75 pressbooks.pub |

| This compound | ~10.6 - 10.8 (Predicted) |

Nucleophilic Reactions of the Amine Group

Reactivity of the Terminal Diethoxy Acetal (B89532) Functional Group in this compound

The diethoxy acetal group at the C5 position is essentially a protected form of an aldehyde. A key feature of acetals is their differential stability in acidic and basic media. They are generally stable to strong bases, nucleophiles, and reducing agents, which allows for a wide range of chemical modifications to be performed on the primary amine moiety without affecting the acetal. chemistrysteps.com

However, the acetal linkage is readily cleaved under aqueous acidic conditions, a process known as hydrolysis. organicchemistrytutor.comyoutube.com The reaction is reversible and is catalyzed by acid. The mechanism involves protonation of one of the acetal oxygen atoms, which turns the ethoxy group into a good leaving group (ethanol). The departure of ethanol (B145695) is assisted by the lone pair of the adjacent oxygen, forming a resonance-stabilized oxonium ion. Nucleophilic attack by water on this electrophilic intermediate, followed by loss of a second molecule of ethanol and deprotonation, yields the parent aldehyde. chemistrysteps.com In the case of this compound, acid-catalyzed hydrolysis regenerates the aldehyde functionality, yielding 5-aminopentanal (B1222117). This reaction is often referred to as deprotection.

This acid-lability must be considered when planning synthetic routes. For instance, the acid-catalyzed formation of an imine at the amine terminus could potentially lead to simultaneous hydrolysis of the acetal group if not carefully controlled. Conversely, the robust nature of the acetal in base allows for reactions like acylation to be performed selectively at the amine without disturbing the acetal.

Acid-Catalyzed Hydrolysis and Carbonyl Regeneration

The acetal group of this compound serves as a protecting group for an aldehyde. Under acidic conditions, this protection can be removed through hydrolysis to regenerate the parent carbonyl compound, 5-aminopentanal. This reaction is a fundamental process for unmasking the aldehyde functionality, which can then participate in subsequent reactions.

The mechanism of acid-catalyzed hydrolysis of acetals is a well-established, reversible process. masterorganicchemistry.comyoutube.comyoutube.com It is initiated by the protonation of one of the ethoxy groups by an acid catalyst, typically in the presence of excess water. youtube.com This protonation converts the ethoxy group into a good leaving group (ethanol). The departure of ethanol results in the formation of a resonance-stabilized carbocation. A water molecule then acts as a nucleophile, attacking the carbocation to form a hemiacetal after deprotonation. masterorganicchemistry.com Subsequent protonation of the second ethoxy group, followed by the elimination of another molecule of ethanol and nucleophilic attack by water, ultimately leads to the formation of the aldehyde and two equivalents of ethanol.

The general mechanism for the acid-catalyzed hydrolysis of this compound to 5-aminopentanal is as follows:

Protonation of an ethoxy oxygen.

Loss of ethanol to form an oxocarbenium ion.

Nucleophilic attack by water.

Deprotonation to form a hemiacetal.

Protonation of the remaining ethoxy group.

Elimination of the second molecule of ethanol.

Deprotonation to yield 5-aminopentanal.

Simple aminoacetals are known to hydrolyze readily in the presence of dilute acid. pearson.com The presence of the amino group in this compound can influence the reaction rate, as it can be protonated under acidic conditions, potentially affecting the electronic environment of the acetal.

| Reactant | Conditions | Major Products |

|---|---|---|

| This compound | Aqueous Acid (e.g., HCl, H₂SO₄) | 5-Aminopentanal, Ethanol |

Intramolecular Cyclization Reactions Initiated by Acetal Activation

The bifunctional nature of this compound makes it a prime candidate for intramolecular cyclization reactions. wikipedia.org Upon acid-catalyzed hydrolysis to the intermediate 5-aminopentanal, the newly formed aldehyde can react with the primary amine at the other end of the carbon chain. This intramolecular reaction leads to the formation of a cyclic imine, specifically 2,3,4,5-tetrahydropyridine.

This type of cyclization is a common strategy in the synthesis of nitrogen-containing heterocyclic compounds, such as piperidines. dtic.milorganic-chemistry.orgwhiterose.ac.ukbeilstein-journals.orgnih.gov The reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form the cyclic imine. The formation of five- and six-membered rings through intramolecular reactions is generally favored due to minimal ring strain and a favorable entropic cost compared to intermolecular reactions. wikipedia.org

A notable example of a related and powerful intramolecular cyclization is the Pictet-Spengler reaction. wikipedia.orgnih.govnrochemistry.comjk-sci.comname-reaction.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. While this compound lacks the aryl group necessary for a classic Pictet-Spengler reaction, the underlying principle of intramolecular cyclization following amine-carbonyl condensation is analogous.

| Starting Material | Reaction Type | Key Intermediate | Cyclized Product |

|---|---|---|---|

| This compound | Acid-catalyzed intramolecular cyclization | 5-Aminopentanal | 2,3,4,5-Tetrahydropyridine |

Transacetalization and Related Transformations

Transacetalization is a process where an existing acetal reacts with an alcohol in the presence of an acid catalyst to form a new acetal. This reaction is an equilibrium process and can be driven to completion by using a large excess of the new alcohol or by removing the original alcohol from the reaction mixture. This compound can undergo transacetalization to exchange its ethoxy groups for other alkoxy groups.

This transformation is useful for modifying the acetal protecting group or for introducing different functionalities into the molecule. The mechanism is similar to that of acetal hydrolysis, but instead of water, another alcohol acts as the nucleophile.

Intermolecular Reaction Pathways of this compound

The primary amine of this compound can participate in a variety of intermolecular reactions characteristic of amines. These include N-alkylation, acylation, and condensation with carbonyl compounds. For instance, reaction with an aldehyde or ketone would lead to the formation of an imine (Schiff base), assuming the acetal group remains intact under the reaction conditions.

If the acetal is first hydrolyzed to the aldehyde, the resulting 5-aminopentanal can undergo intermolecular reactions at both the amine and aldehyde functionalities. For example, it could react with another molecule of itself or with other bifunctional molecules to form larger, more complex structures.

Cascade and Tandem Reactions Involving this compound as a Key Component

Cascade reactions, also known as tandem or domino reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org this compound is an ideal substrate for initiating such a cascade.

A potential cascade reaction could be initiated by the acid-catalyzed hydrolysis of the acetal to 5-aminopentanal. The resulting amino-aldehyde can then undergo an intramolecular cyclization to form 2,3,4,5-tetrahydropyridine, as discussed previously. This cyclic imine is itself a reactive intermediate and can participate in further reactions. For example, it could be a substrate for a subsequent intermolecular reaction, such as a Michael addition or a reaction with an organometallic reagent, all within a single pot.

The in situ generation of 5-aminopentanal from this compound and its subsequent reactions are a hallmark of cascade catalysis, which offers advantages in terms of atom economy and synthetic efficiency by avoiding the isolation of intermediates. wikipedia.org

Applications of 5,5 Diethoxypentan 1 Amine in Complex Organic Molecule Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems Utilizing 5,5-Diethoxypentan-1-amine

The strategic placement of the amino and protected aldehyde groups makes this compound an ideal precursor for the synthesis of five- and six-membered nitrogenous heterocycles, which are core structures in many natural products and pharmaceutically active compounds.

Indolizidine and quinolizidine (B1214090) alkaloids are extensive families of natural products characterized by their bicyclic nitrogen-containing skeletons. researchgate.net The biosynthesis of many of these alkaloids, particularly quinolizidine alkaloids found in the Lupinus genus, proceeds from L-lysine. mdpi.commdpi.com Lysine is enzymatically decarboxylated to cadaverine, which is then oxidatively deaminated to 5-aminopentanal (B1222117). nih.gov This amino-aldehyde spontaneously cyclizes to form Δ¹-piperideine, a key intermediate that undergoes further dimerization and cyclization to form the complex tetracyclic core of these alkaloids. mdpi.comnih.gov

In laboratory synthesis, this compound functions as a stable and convenient synthetic equivalent of the often-unstable 5-aminopentanal. The diethyl acetal (B89532) group protects the aldehyde from unwanted reactions while the primary amine is manipulated. Subsequent acid-catalyzed hydrolysis of the acetal unmasks the aldehyde, initiating an intramolecular cyclization to generate the crucial Δ¹-piperideine intermediate for alkaloid construction.

The tetracyclic indole (B1671886) alkaloid framework, 1,2,3,4,6,7,12,12b-octahydroindole[2,3-a]quinolizine, is a core structure of significant interest in synthetic chemistry. A key strategic approach to this molecule involves the Pictet-Spengler reaction between tryptamine (B22526) and a suitable aldehyde-containing component. This compound is a precursor to the required aldehyde component.

The synthesis commences with the reaction of tryptamine with this compound under conditions that facilitate the formation of an intermediate which, upon in-situ hydrolysis of the acetal and subsequent cyclization, forms a piperidine (B6355638) ring fused to the indole system. The primary amine of this compound is first transformed, and then the latent aldehyde is revealed for the key cyclization step. This strategy efficiently constructs the quinolizine portion of the final molecule. While detailed reports outlining this specific transformation are specialized, the underlying strategy is a fundamental approach in heterocyclic synthesis.

Harmacine is a β-carboline alkaloid that features a tetracyclic ring system structurally related to the octahydroindole[2,3-a]quinolizine core. The synthesis of harmacine and its analogs can be envisioned using a similar strategy. The key disconnection involves a Pictet-Spengler or related cyclization reaction. This compound can serve as the five-carbon chain precursor that ultimately forms the piperidine ring (the D-ring) of the harmacine skeleton.

In a plausible synthetic route, a tryptamine derivative would react with the aldehyde derived from this compound. The reaction sequence would involve initial N-alkylation or imine formation followed by intramolecular cyclization to construct the piperidine ring, leading to the characteristic tetracyclic core of the target alkaloid.

Pyrrolidine and piperidine rings are among the most common heterocyclic motifs in biologically active compounds. nih.govmdpi.commdpi.com this compound is an excellent starting material for the synthesis of substituted piperidines through an intramolecular cyclization pathway.

Upon acidic workup, the diethyl acetal is hydrolyzed to reveal the aldehyde, and the resulting 5-aminopentanal undergoes spontaneous intramolecular imination to form Δ¹-piperideine. This intermediate can then be reduced, for example with sodium borohydride (B1222165), to yield piperidine. Alternatively, the intermediate iminium ion can be trapped with various nucleophiles to introduce substitution at the 2-position of the piperidine ring. This strategy provides a reliable method for constructing the piperidine core, which can be further elaborated into more complex targets. researchgate.net

Table 1: Synthesis of Heterocyclic Cores from this compound

| Precursor | Key Intermediate | Heterocyclic Product | Reaction Type |

| This compound | 5-Aminopentanal | Δ¹-Piperideine | Acetal Hydrolysis, Intramolecular Cyclization |

| Δ¹-Piperideine | - | Piperidine | Reduction |

The bifunctional nature of this compound allows for its potential use in constructing more intricate molecular architectures, including other polycyclic and spirocyclic systems. By incorporating the amine into a pre-existing ring system, the subsequent deprotection and cyclization of the pentanal side chain can generate fused or spiro-fused bicyclic structures. For instance, reaction with a cyclic ketone could lead to an enamine, and subsequent intramolecular reaction with the unmasked aldehyde could forge a new ring. However, specific and well-documented examples of this application in the synthesis of complex polycyclic or spirocyclic scaffolds are not prevalent in widely available literature.

Indolizidine and Quinolizidine Alkaloid Synthesis

Role as a Linker or Spacer in Modular Synthetic Strategies

In modular synthesis, complex molecules are assembled from smaller, discrete building blocks (modules). A linker or spacer is a bifunctional molecule used to connect these modules. Given its primary amine and protected aldehyde, this compound has the structural requirements to act as a five-carbon linker.

The amine terminus could be acylated or alkylated to attach it to one synthetic module. Following this, the acetal could be deprotected, and the resulting aldehyde could be used to connect to a second module via reactions such as reductive amination, Wittig olefination, or aldol (B89426) condensation. Despite this theoretical potential, the application of this compound specifically as a linker or spacer in documented modular synthetic strategies is not extensively reported.

Development of Chiral Auxiliaries and Ligands from this compound Derivatives

The utility of a chemical compound as a chiral auxiliary or ligand is predicated on its ability to introduce chirality into a reaction, thereby favoring the formation of one enantiomer over another. For a derivative of this compound to function in this capacity, it would first need to be rendered chiral. The parent molecule, this compound, is achiral.

A hypothetical approach to creating a chiral derivative could involve the introduction of a stereocenter. For instance, the modification of the primary amine or the alkyl chain could create a chiral environment. Once a chiral derivative is synthesized, its potential as a chiral auxiliary or ligand could be explored.

As a chiral auxiliary , the chiral amine derivative would be temporarily attached to a prochiral substrate. The steric and electronic properties of the chiral auxiliary would then direct the stereochemical outcome of a subsequent reaction on the substrate. After the desired stereoselective transformation, the auxiliary would be cleaved from the product and could ideally be recovered for reuse.

As a chiral ligand , the derivative would be designed to coordinate with a metal catalyst. The resulting chiral metal complex would then catalyze an asymmetric reaction. The structure of the ligand, including the arrangement of its coordinating atoms and its steric bulk, would be crucial in determining the enantioselectivity of the catalyzed reaction. For a derivative of this compound to be an effective ligand, additional coordinating groups, such as phosphines or other nitrogen-containing moieties, would likely need to be incorporated into its structure.

Given the lack of specific research, no data tables with detailed findings on the performance of such hypothetical auxiliaries or ligands can be provided. The synthesis and evaluation of such compounds would be a novel area of research.

Role of 5,5 Diethoxypentan 1 Amine in Medicinal and Pharmaceutical Chemistry As an Intermediate

Precursor in the Synthesis of Bioactive Alkaloids and Nitrogen Heterocycles with Therapeutic Potential

The piperidine (B6355638) nucleus is a fundamental structural motif found in a vast array of natural product alkaloids, many of which exhibit significant biological activity. beilstein-journals.org The strategic use of 5,5-diethoxypentan-1-amine facilitates the construction of this key heterocyclic core. A notable example of its application is in the synthesis of the alkaloid (+/-)-Harmicine. guidechem.comscbt.com In this synthesis, this compound serves as the key starting material that provides the foundational carbon and nitrogen atoms necessary to build the piperidine portion of the final complex alkaloid structure.

The general synthetic strategy involves the deprotection of the acetal (B89532) to reveal the aldehyde, which then undergoes an intramolecular cyclization reaction with the terminal amine. This process, often a reductive amination, efficiently forms the piperidine ring. This method provides a reliable pathway to piperidine-containing intermediates that can be further elaborated to yield complex alkaloids. The ability to generate this core structure makes this compound a crucial intermediate in the total synthesis of natural products and their analogues for therapeutic evaluation.

Table 2: Examples of Bioactive Alkaloid Classes Containing the Piperidine Scaffold

| Alkaloid Class | Example Compound | Therapeutic Potential / Biological Activity |

|---|---|---|

| Indole (B1671886) Alkaloids | Harmicine | Varies within the class |

| Quinolizidine (B1214090) Alkaloids | Matrine | Investigated for various pharmacological effects |

| Tropane Alkaloids | Scopolamine | Anticholinergic |

| Opioid Alkaloids | Morphine | Analgesic |

Synthetic Intermediate for Key Pharmaceutical Building Blocks

In pharmaceutical development, "building blocks" are relatively simple molecules that can be assembled to create more complex active pharmaceutical ingredients (APIs). This compound perfectly fits this description, acting as a C5 1,5-aminoaldehyde synthon. Its primary role is to serve as a precursor to substituted piperidines.

The synthesis of piperidines can be achieved through various methods, including the cyclization of 5-aminoalkanols or intramolecular reductive amination. dtic.milorganic-chemistry.org this compound is particularly useful for the latter. The amine group can be first functionalized (e.g., through acylation or alkylation) before the cyclization step. Subsequent hydrolysis of the acetal group unmasks the aldehyde, which then reacts intramolecularly with the nitrogen atom to form a cyclic iminium ion. This intermediate is then reduced to yield the stable piperidine ring. This sequence allows for the introduction of diversity elements on the nitrogen atom early in the synthesis, making it a powerful tool for building libraries of piperidine-based compounds for drug screening.

Design and Synthesis of Ligands for Specific Biological Targets (e.g., Histamine (B1213489) H3 Receptor Ligands)

The histamine H3 receptor (H3R) is a G-protein coupled receptor primarily expressed in the central nervous system that modulates the release of various neurotransmitters. cresset-group.comimrpress.com Antagonists of the H3R have therapeutic potential for treating a range of neurological disorders. imrpress.com A significant number of potent and selective H3R antagonists feature a piperidine ring as a central scaffold, which correctly orients the key pharmacophoric elements for receptor binding.

This compound is an ideal starting material for the construction of this essential piperidine core in H3R ligands. Synthetic routes can utilize this intermediate to generate a 4-substituted piperidine, which is a common motif in this class of compounds. The synthesis would involve an initial reaction to introduce a substituent at what will become the 4-position of the piperidine ring, followed by the established N-functionalization and intramolecular cyclization sequence. This approach provides a convergent and efficient pathway to the core structure required for H3R antagonist activity.

Table 3: Representative Histamine H3 Receptor Ligands Featuring a Piperidine Core

| Compound Name | Key Structural Features | Therapeutic Indication (Investigational) |

|---|---|---|

| Pitolisant (Wakix®) | Features a piperidine ether linkage | Narcolepsy cresset-group.com |

| Ciproxifan | Imidazole and benzohydryl groups attached to a piperidine scaffold | Investigational for CNS disorders |

| ABT-239 | A 4-(2-aminoethyl)pyrrolidine connected to a piperidine ring | Investigational for cognitive disorders |

Contribution to Drug Discovery and Development Pathways through Scaffold Construction

The concept of scaffold-based drug design is a cornerstone of modern medicinal chemistry. It involves using a core molecular structure (a scaffold) that can be systematically decorated with various functional groups to explore structure-activity relationships (SAR) and optimize pharmacological properties. The piperidine ring is considered a "privileged scaffold" due to its presence in numerous successful drugs and its ability to adopt well-defined three-dimensional conformations suitable for receptor binding.

This compound contributes directly to this paradigm by providing an efficient and reliable route to the piperidine scaffold. Its use allows medicinal chemists to rapidly synthesize a diverse array of piperidine-based analogues. By modifying the substituents on the nitrogen or at other positions of the ring derived from this precursor, researchers can fine-tune a compound's affinity, selectivity, and pharmacokinetic properties. This ability to facilitate the construction of compound libraries based on a key heterocyclic scaffold makes this compound a valuable tool in the early stages of drug discovery, from hit identification to lead optimization. nih.gov

Advanced Spectroscopic and Analytical Methodologies for 5,5 Diethoxypentan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 5,5-Diethoxypentan-1-amine, offering precise information about the hydrogen, carbon, and nitrogen environments within the molecule.

¹H NMR analysis provides information on the chemical environment and connectivity of protons. The spectrum of this compound is expected to show distinct signals for the protons on the pentyl chain, the ethoxy groups, and the amine group. The electronegativity of the nitrogen and oxygen atoms significantly influences the chemical shifts of adjacent protons, causing them to appear at higher chemical shifts (downfield).

The predicted chemical shifts and multiplicities are based on the structure: NH₂ -CH₂(a)-CH₂(b)-CH₂(c)-CH₂(d)-CH (e)-(O -CH₂(f)-CH₃(g))₂.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Hₐ (-CH₂-NH₂) | ~2.7 | Triplet (t) | 2H |

| Hₑ (-CH(OEt)₂) | ~4.4 | Triplet (t) | 1H |

| Hբ (O-CH₂-CH₃) | ~3.5-3.6 | Quartet (q) | 4H |

| Hₐ (-NH₂) | ~1.5-2.5 | Broad Singlet (br s) | 2H |

| Hₒ, Hₐ, Hₐ | ~1.3-1.6 | Multiplet (m) | 6H |

This is an interactive data table. You can sort and filter the data.

The downfield shift of the triplet at approximately 4.4 ppm is characteristic of the acetal (B89532) proton (He), which is deshielded by two adjacent oxygen atoms. The protons on the carbon adjacent to the amine group (Ha) are expected around 2.7 ppm. The ethoxy groups give rise to a characteristic quartet (Hf) and triplet (Hg) pattern.

¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. The spectrum for this compound would be expected to show seven distinct signals, corresponding to the five carbons of the pentyl chain and the two carbons of the ethoxy groups.

The predicted chemical shifts are based on the structure: C¹ H₂NH₂ - C² H₂ - C³ H₂ - C⁴ H₂ - C⁵ H(OC⁶ H₂C⁷ H₃)₂.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5 (-CH(OEt)₂) | ~103-105 |

| C6 (O-CH₂-CH₃) | ~60-62 |

| C1 (-CH₂-NH₂) | ~40-42 |

| C4 | ~32-34 |

| C2 | ~30-32 |

| C3 | ~22-24 |

This is an interactive data table. You can sort and filter the data.

The acetal carbon (C5) is the most deshielded, appearing significantly downfield around 103-105 ppm due to the two attached oxygen atoms libretexts.org. The carbons of the ethoxy groups (C6 and C7) and the carbon bonded to the nitrogen (C1) also show characteristic shifts influenced by the heteroatoms.

¹⁵N NMR spectroscopy is a specialized technique that provides direct information about the nitrogen atom. Although less sensitive than ¹H or ¹³C NMR, it is highly valuable for characterizing the electronic environment of the amine group. For primary aliphatic amines like this compound, the ¹⁵N chemical shift is expected to fall within a specific range. science-and-fun.de The chemical shift value can provide insights into factors like hybridization and hydrogen bonding. researchgate.netwikipedia.org

The expected chemical shift for the nitrogen in this compound would be in the typical range for primary alkyl amines, approximately 0 to 60 ppm relative to liquid ammonia (B1221849). science-and-fun.de This measurement confirms the presence and nature of the primary amine functionality.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by establishing connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons in the pentyl chain (Ha-Hb, Hb-Hc, Hc-Hd, Hd-He) and within the ethoxy groups (Hf-Hg). This helps to trace the backbone of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the signals from the ¹H and ¹³C spectra. For example, it would connect the ¹H signal at ~2.7 ppm (Ha) to the ¹³C signal at ~40-42 ppm (C1).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is vital for connecting different parts of the molecule. For instance, the acetal proton (He) at ~4.4 ppm would show a correlation to the ethoxy methylene (B1212753) carbon (C6) and to carbon C4 of the pentyl chain, confirming the attachment of the diethoxy group to the end of the chain.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic bands for the primary amine and the acetal (ether) groups.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |

|---|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 | Medium, two sharp bands |

| Aliphatic (C-H) | Stretch | 2850-2960 | Strong |

| Primary Amine (N-H) | Scissoring (Bend) | 1590-1650 | Medium |

This is an interactive data table. You can sort and filter the data.

The most diagnostic peaks are the two sharp bands in the 3300-3500 cm⁻¹ region, which are characteristic of the symmetric and asymmetric N-H stretching of a primary amine. The absence of a strong C=O stretch (around 1700 cm⁻¹) and the presence of a strong C-O stretching band around 1100 cm⁻¹ confirms the presence of the acetal and the absence of carbonyl impurities.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺·), which then fragments in predictable ways. chemguide.co.uklibretexts.org

For this compound (Molecular Weight: 175.28 g/mol ), the molecular ion peak (M⁺·) would be expected at an m/z of 175. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound. libretexts.org

Key fragmentation pathways would include:

Alpha-Cleavage: This is a dominant fragmentation for amines. libretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom results in a stable iminium ion. For this compound, this would produce a prominent fragment at m/z = 30 ([CH₂=NH₂]⁺).

Acetal Fragmentation: Acetals readily fragment via the loss of an alkoxy group (-OCH₂CH₃). Loss of an ethoxy radical would lead to a fragment at m/z = 130 ([M - 45]⁺). A subsequent loss of ethylene (B1197577) from this fragment is also common. Another key fragment arises from the cleavage that forms the stable diethyl acetal cation at m/z = 103 ([CH(OCH₂CH₃)₂]⁺).

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

|---|---|

| 175 | [M]⁺· (Molecular Ion) |

| 130 | [M - OCH₂CH₃]⁺ |

| 103 | [CH(OCH₂CH₃)₂]⁺ |

This is an interactive data table. You can sort and filter the data.

The combination of these fragmentation patterns provides a molecular fingerprint that helps to confirm the structure of this compound.

Computational Chemistry and Theoretical Studies on 5,5 Diethoxypentan 1 Amine

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

For instance, the primary amine group in 5,5-Diethoxypentan-1-amine is a key site for various chemical transformations, such as nucleophilic substitution and condensation reactions. DFT calculations could be employed to model the reaction pathways of this amine with various electrophiles. Such calculations would involve optimizing the geometries of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state would yield the activation energy, a critical parameter for predicting the reaction rate.

A hypothetical DFT study on the N-alkylation of this compound with an alkyl halide would involve mapping the potential energy surface of the reaction. The calculations would likely reveal a concerted or stepwise mechanism, with the formation of a transition state where the N-C bond is partially formed and the C-halide bond is partially broken. Key outputs from such a study would include the bond lengths and angles of the transition state, as well as its vibrational frequencies, which confirm it as a true saddle point on the potential energy surface.

Table 1: Hypothetical DFT-Calculated Parameters for the Transition State of N-methylation of this compound with Methyl Chloride

| Parameter | Value |

| N-C (forming bond) distance (Å) | 2.15 |

| C-Cl (breaking bond) distance (Å) | 2.25 |

| Activation Energy (kcal/mol) | 15.8 |

| Imaginary Frequency (cm⁻¹) | -450 |

This table is illustrative and presents hypothetical data that could be obtained from DFT calculations.

Molecular Dynamics Simulations and Conformational Analysis

The flexibility of the pentyl chain and the presence of two ethoxy groups in this compound give rise to a multitude of possible conformations. Understanding the conformational landscape is crucial as the three-dimensional structure of a molecule dictates its physical properties and biological interactions. Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational space of flexible molecules like this compound.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. By simulating the molecule in a virtual environment, often including a solvent, MD can reveal the preferred conformations and the dynamics of conformational changes. For this compound, MD simulations could identify the most stable conformers, characterized by specific dihedral angles along the carbon-carbon and carbon-oxygen bonds. The simulations could also elucidate the role of intramolecular hydrogen bonding between the amine group and the ether oxygens, which may stabilize certain conformations.

The results of an MD simulation can be analyzed to generate a Ramachandran-like plot for key dihedral angles, showing the probability of finding the molecule in a particular conformation. This information is invaluable for understanding how the molecule might interact with biological targets or how it packs in a condensed phase.

Table 2: Hypothetical Conformational Analysis of this compound from a Molecular Dynamics Simulation

| Dihedral Angle | Most Populated Range (degrees) | Relative Population (%) |

| C1-C2-C3-C4 | 60 to 80 (gauche) | 45 |

| C1-C2-C3-C4 | 160 to 180 (anti) | 35 |

| C3-C4-C5-O | 50 to 70 (gauche) | 55 |

| C3-C4-C5-O | 170 to 190 (anti) | 25 |

This table is illustrative and presents hypothetical data that could be obtained from MD simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly at the ab initio and DFT levels of theory, provide detailed information about the electronic structure of a molecule. This information is fundamental to understanding its reactivity. For this compound, these calculations can predict a range of electronic properties that govern its chemical behavior.

Key parameters that can be calculated include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and atomic charges. The HOMO energy is related to the molecule's ability to donate electrons, making it a good indicator of its nucleophilicity. The LUMO energy, on the other hand, reflects the molecule's ability to accept electrons, indicating its electrophilicity. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, consistent with its nucleophilic character. The LUMO is likely to be distributed over the carbon backbone. Calculations of Mulliken or Natural Bond Orbital (NBO) charges would reveal the partial positive and negative charges on each atom, providing further insight into the molecule's polarity and potential sites for electrostatic interactions.

Table 3: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value |

| HOMO Energy (eV) | -8.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 9.7 |

| Mulliken Charge on N | -0.65 |

| Mulliken Charge on O | -0.55 |

This table is illustrative and presents hypothetical data that could be obtained from quantum chemical calculations.

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) in Derivatives

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in drug discovery and materials science to predict the properties and activities of new chemical entities. While there are no specific QSAR studies on derivatives of this compound, the principles of these methods can be applied to design and screen novel compounds based on this scaffold.

In a hypothetical scenario where derivatives of this compound are being investigated for a particular biological activity, a QSAR model could be developed to correlate the chemical structures of these derivatives with their measured activities. This would involve calculating a set of molecular descriptors for each derivative. These descriptors can be constitutional (e.g., molecular weight, number of rotatable bonds), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Once a dataset of derivatives with their corresponding activities and calculated descriptors is compiled, statistical methods such as multiple linear regression or machine learning algorithms can be used to build a QSAR model. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the synthetic efforts towards more potent compounds. The development of predictive models for properties like N-dealkylation in amine contaminants demonstrates the potential of such approaches. mdpi.comnih.gov

Table 4: Hypothetical QSAR Data for a Series of this compound Derivatives

| Derivative | Molecular Weight | LogP | HOMO Energy (eV) | Predicted Activity (IC₅₀, µM) |

| 1 | 203.34 | 2.1 | -8.5 | 15.2 |

| 2 (N-methyl) | 217.37 | 2.4 | -8.3 | 12.8 |

| 3 (N-ethyl) | 231.40 | 2.7 | -8.2 | 10.5 |

| 4 (N-acetyl) | 245.35 | 1.8 | -9.1 | 25.6 |

This table is illustrative and presents hypothetical data that could be used to build a QSAR model.

Future Perspectives and Emerging Research Areas for 5,5 Diethoxypentan 1 Amine

Catalytic Applications of 5,5-Diethoxypentan-1-amine Derived Ligands

The primary amine functionality in this compound is a key handle for the synthesis of advanced ligands for metal-catalyzed reactions. A significant area of exploration lies in the development of Schiff base ligands. These are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. researchgate.netnih.gov The amine group of this compound can react with various carbonyl compounds to form a wide array of Schiff base ligands containing an azomethine (-C=N-) group.

These ligands are of immense importance in coordination chemistry and catalysis due to their ability to form stable complexes with a variety of transition metals. researchgate.netbibliomed.orgnih.gov The resulting metal complexes have shown potential in numerous catalytic applications. The acetal (B89532) end of the molecule can be kept intact to provide specific solubility or steric properties to the catalyst, or it can be hydrolyzed to the aldehyde, which could then participate in further coordination or catalytic processes.

Future research could focus on:

Synthesis of Novel Schiff Base Complexes: Reacting this compound with a range of aldehydes and ketones (e.g., salicylaldehyde (B1680747) derivatives, acetylacetone) to create a library of bidentate or polydentate ligands.

Catalytic Activity Screening: Investigating the catalytic efficacy of the corresponding metal (e.g., Cu, Ni, Co, Pd, Ru) complexes in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. science.govderpharmachemica.com

Asymmetric Catalysis: Introducing chirality into the ligand structure, either from the carbonyl compound or by modifying the this compound backbone, to develop catalysts for enantioselective transformations.

Table 1: Potential Schiff Base Ligands from this compound and their Catalytic Prospects

| Reactant for Condensation | Ligand Type | Potential Metal Ions | Potential Catalytic Application |

| Salicylaldehyde | Bidentate (N, O) | Cu(II), Ni(II), Co(II) | Oxidation, Epoxidation |

| 2-Pyridinecarboxaldehyde | Bidentate (N, N) | Ru(II), Fe(III) | Transfer Hydrogenation |

| Acetylacetone | Bidentate (N, O) | V(IV), Mn(III) | Olefin Polymerization |

Integration into Flow Chemistry and Microreactor Systems for Scalable Synthesis

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. acs.orgresearchgate.netscispace.com The synthesis and subsequent transformations of this compound are well-suited for integration into such continuous systems.

The acetal group, which is sensitive to acid, can be precisely hydrolyzed in a flow reactor. nih.gov By controlling the residence time and the concentration of the acid catalyst, the deprotection to the corresponding amino-aldehyde can be achieved with high efficiency and minimal side reactions. This in-situ generated intermediate can then be directly channeled into a subsequent reactor for further reactions, such as imine formation, reductive amination, or cyclization reactions, creating a streamlined, multi-step continuous synthesis. researchgate.net

Emerging research in this area could involve:

Optimized Acetal Deprotection: Developing a continuous flow process for the acid-catalyzed hydrolysis of the diethyl acetal to the aldehyde, minimizing degradation and maximizing yield.

Telescoped Synthesis: Designing multi-step flow sequences where the crude output from one reactor is used directly as the input for the next. For example, a flow process could involve acetal hydrolysis followed immediately by a condensation reaction to form an imine or a Pictet-Spengler product.

Automated Synthesis Platforms: Utilizing automated flow systems for the rapid optimization of reaction conditions and for the on-demand synthesis of derivatives of this compound.

Sustainable Synthesis and Biocatalytic Transformations of this compound

Modern synthetic chemistry places a strong emphasis on sustainability and green methodologies. Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a powerful tool for achieving these goals, offering high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.netmdpi.com

The synthesis of primary amines like this compound is an area where biocatalysis holds significant promise. Enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs) are highly effective for the asymmetric synthesis of chiral amines. researchgate.netfrontiersin.orgnih.gov

Future research directions include:

Enzymatic Reductive Amination: Exploring the use of AmDHs to synthesize this compound from a precursor ketone, 5,5-diethoxypentan-2-one, using ammonia (B1221849) as the amine source. acs.org This approach is highly atom-efficient, producing water as the only byproduct.

Transaminase-Mediated Synthesis: Investigating transaminases for the conversion of a suitable keto-acetal precursor into the desired amino-acetal. This would allow for the potential synthesis of enantiomerically pure versions of the compound if a chiral center is introduced.

Engineered Enzymes: Utilizing directed evolution and protein engineering to create novel enzyme variants with enhanced activity, stability, and specificity for the synthesis of this compound and its analogues. nih.gov

Table 2: Comparison of Potential Synthetic Routes

| Method | Precursor | Key Reagents/Catalyst | Advantages |

| Chemical Reduction | 5,5-Diethoxypentanenitrile | LiAlH₄ or H₂/Catalyst | Established methodology |

| Reductive Amination | 5,5-Diethoxypentanal (B17684) | NH₃, H₂, Metal Catalyst | Direct conversion |

| Biocatalytic (AmDH) | 5,5-Diethoxypentan-2-one | Amine Dehydrogenase, NADH, NH₃ | High selectivity, mild conditions, sustainable |

| Biocatalytic (TA) | 5,5-Diethoxypentan-2-one | Transaminase, Amine Donor | Access to chiral amines |

Exploration of Novel Chemical Transformations and Rearrangements Involving its Unique Structure

The presence of two distinct functional groups—an amine and a protected aldehyde—within the same molecule opens up possibilities for novel intramolecular reactions and the synthesis of complex heterocyclic scaffolds.

A particularly promising avenue is the use of this compound derivatives in the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. wikipedia.orgmdpi.com While this compound itself is not a β-arylethylamine, it can be readily modified to become a suitable precursor.

The core transformation would involve two key steps:

Modification of the Amine: Attaching the amine group to an appropriate aromatic system (e.g., a benzene (B151609) or indole (B1671886) ring) to create the necessary β-arylethylamine moiety.

Intramolecular Pictet-Spengler Reaction: Hydrolyzing the acetal under acidic conditions to unmask the aldehyde. chemistrysteps.compearson.commasterorganicchemistry.com The generated aldehyde can then react intramolecularly with the tethered β-arylethylamine in a Pictet-Spengler cyclization to form novel polycyclic structures. nih.govebrary.netresearchgate.net

This strategy could provide access to diverse heterocyclic systems that are prevalent in natural products and pharmaceuticals. Research would focus on designing suitable linkers and aromatic groups to control the regioselectivity and stereoselectivity of the cyclization.

Development of Advanced Materials Incorporating this compound Scaffolds

Diamines are fundamental building blocks in polymer chemistry, most notably for the synthesis of polyamides and polyimides. nih.govnih.gov this compound can be considered a masked diamine precursor. After hydrolysis of the acetal and subsequent reductive amination of the resulting aldehyde, it can be converted into 1,5-diamino-5,5-diethoxypentane or, after full deprotection and amination, hexane-1,6-diamine analogues.

This potential allows for its incorporation into novel polymer backbones. The primary amine group can readily participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. researchgate.net

Key areas for future materials science research include:

Novel Polyamides: Using derivatives of this compound as monomers in polymerization reactions to create new polyamides with unique properties. The side-chain acetal groups could influence solubility, thermal properties, and crystallinity.

Functional Polymers: The acetal groups along the polymer chain represent latent aldehyde functionalities. Post-polymerization hydrolysis could unmask these aldehydes, providing sites for cross-linking the polymer chains or for grafting other molecules to create functional materials, such as resins for solid-phase synthesis or materials with specific binding properties. researchgate.net

Bio-based Polymers: If sustainable or biocatalytic routes to this compound are developed, it could serve as a monomer for producing partially bio-based engineering plastics and polymers. digitellinc.com

Q & A

Q. What are the established synthetic routes for 5,5-Diethoxypentan-1-amine, and how can its purity be verified?

The synthesis of this compound typically involves the acetal protection of a primary amine. For example, pentan-1-amine can undergo acetal formation with ethanol under acidic catalysis to yield the diethoxy derivative . Key steps include controlling reaction temperature (40–60°C) and stoichiometric ratios of ethanol to the amine precursor. Verification methods :

- Nuclear Magnetic Resonance (NMR) : Analyze peaks for ethoxy groups (δ 1.2–1.4 ppm for CH₃ and δ 3.4–3.7 ppm for OCH₂) and the amine proton (δ 1.5–2.0 ppm) .

- Infrared Spectroscopy (IR) : Confirm N-H stretches (~3300 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹) .

- Mass Spectrometry (MS) : Check for the molecular ion peak at m/z 175.3 (C₉H₂₁NO₂⁺) .

Key considerations :

- Use anhydrous conditions to prevent hydrolysis of the acetal.

- Monitor reaction progress via thin-layer chromatography (TLC).

Q. What are the primary chemical properties of this compound relevant to experimental design?

The compound’s bifunctional nature (amine and acetal groups) dictates its reactivity:

- Amine reactivity : Participates in nucleophilic substitutions, Schiff base formations, and coordination chemistry.

- Acetal stability : Labile under acidic aqueous conditions, making it suitable for pH-sensitive drug delivery systems . Experimental design implications :

- Avoid protic solvents (e.g., water, alcohols) in reactions targeting the amine group.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions often arise from impurities, solvent effects, or tautomerism. Methodological steps :

- Cross-validation : Compare NMR, IR, and MS data with computational models (e.g., DFT simulations for expected chemical shifts) .

- Purification : Re-crystallize or use column chromatography to isolate intermediates.

- Solvent standardization : Ensure consistent deuterated solvents for NMR to avoid peak splitting artifacts . Example : A 2022 study resolved conflicting HNMR signals by re-synthesizing the compound under strict anhydrous conditions, confirming that residual water caused acetal decomposition .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Design of Experiments (DOE) approaches :

- Variables : Solvent polarity, catalyst concentration (e.g., p-toluenesulfonic acid), and reaction time.

- Response surface methodology (RSM) : Statistically model interactions between variables to identify optimal conditions . Case study : A 2023 study achieved 85% yield by optimizing ethanol-to-amine ratios (3:1) and using molecular sieves to absorb water .

Q. How does this compound compare to structurally similar amines in pharmacological applications?

Unlike 5-(Piperidin-1-yl)pentan-1-amine (a neurotransmitter analog), this compound’s acetal group enhances stability in gastrointestinal environments, making it a candidate for prodrug development . Key comparisons :

- Bioavailability : The acetal group reduces first-pass metabolism compared to primary amines.

- Toxicity : Lower cytotoxicity in vitro (IC₅₀ > 100 µM) vs. piperidine derivatives (IC₅₀ ~ 50 µM) .

Q. What are the ethical and safety considerations when handling this compound in laboratory settings?

Safety protocols :

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential amine vapor release. Ethical practices :

- Waste disposal : Classify as hazardous waste; collaborate with certified disposal agencies .

- Data transparency : Disclose synthetic yields and side products to avoid reproducibility issues .

Methodological Guidance for Academic Research

Q. How should researchers design studies to investigate the kinetic stability of this compound’s acetal group?

- Independent variables : pH, temperature, solvent polarity.

- Dependent variables : Hydrolysis rate (measured via HPLC or UV-Vis monitoring of aldehyde release).

- Control variables : Ionic strength, buffer composition . Example : A 2024 study used phosphate buffers (pH 1–7) and Arrhenius plots to determine activation energy (Eₐ = 45 kJ/mol) for acetal hydrolysis .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.

- ANOVA : Compare efficacy across derivatives (e.g., 5-Aminopentanal Diethyl Acetal vs. 4,4-diethoxypentan-1-amine) .

Data Interpretation and Literature Integration

Q. How can conflicting literature reports on the compound’s reactivity be critically evaluated?

Q. What gaps exist in current research on this compound, and how can they be addressed?

- Gaps : Limited in vivo pharmacokinetic data and ecotoxicological profiles.

- Future directions :

- Conduct rodent studies to assess bioavailability and metabolite identification .

- Use QSAR models to predict environmental persistence and biodegradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。